1-cyclooctyl-4-(ethylsulfonyl)piperazine
Description
1-Cyclooctyl-4-(ethylsulfonyl)piperazine is a piperazine derivative characterized by a cyclooctyl group at the 1-position and an ethylsulfonyl moiety at the 4-position. The ethylsulfonyl group enhances solubility and metabolic stability compared to simpler alkyl or aryl substituents, while the bulky cyclooctyl group may influence receptor binding through steric effects .
Synthesis of such compounds typically involves nucleophilic substitution or ring-opening reactions of cyclic tertiary amines. For example, sulfur-containing ethyl piperazine analogs are synthesized via C-N bond cleavage of quaternized cyclic amines, followed by sulfonation or sulfonylation reactions (e.g., using Na₂S or aryl sulfonyl chlorides) .
Properties
IUPAC Name |
1-cyclooctyl-4-ethylsulfonylpiperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28N2O2S/c1-2-19(17,18)16-12-10-15(11-13-16)14-8-6-4-3-5-7-9-14/h14H,2-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJBHACJQYNDTSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCN(CC1)C2CCCCCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.45 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-cyclooctyl-4-(ethylsulfonyl)piperazine can be achieved through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. For instance, the reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of a base such as DBU leads to the formation of protected piperazines. Subsequent deprotection and selective intramolecular cyclization yield the desired piperazine derivative .
Another method involves the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions. The key step in this synthesis is the aza-Michael addition between the diamine and the in situ generated sulfonium salt .
Industrial Production Methods
Industrial production of 1-cyclooctyl-4-(ethylsulfonyl)piperazine typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-cyclooctyl-4-(ethylsulfonyl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The ethylsulfonyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding amines or alcohols.
Scientific Research Applications
1-cyclooctyl-4-(ethylsulfonyl)piperazine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of 1-cyclooctyl-4-(ethylsulfonyl)piperazine involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Observations:
Substituent Effects on Solubility :
- Ethylsulfonyl (as in the target compound) provides moderate aqueous solubility compared to benzenesulfonyl derivatives (e.g., 7c), which may exhibit reduced solubility due to aromatic stacking .
- Compounds with ethylene or methylene spacers (e.g., ) between the sulfonyl group and piperazine show improved solubility (80 μM at pH 6.5) compared to direct attachment .
Electrochemical and Steric Effects :
Key Findings:
- Dopamine Transporter (DAT) Binding: Piperazines with rigidified structures (e.g., bridged piperazines in GBR 12909) exhibit nanomolar affinity, suggesting that the flexibility of 1-cyclooctyl-4-(ethylsulfonyl)piperazine could be optimized for DAT selectivity .
Analytical and Detection Methods
Piperazine derivatives, including sulfonyl variants, are frequently analyzed via LC-MS or LC-DAD due to their UV absorption and ionization efficiency. For example:
Q & A
Q. What are the optimal synthetic routes for 1-cyclooctyl-4-(ethylsulfonyl)piperazine, and how can purity be maximized?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the cyclization of 1,2-diamine derivatives followed by sulfonation. Key steps include:
-
Cyclization : Use cyclohexylphenyl precursors under reflux conditions with ethanol or methanol as solvents to enhance solubility .
-
Sulfonation : Introduce the ethylsulfonyl group via reaction with ethylsulfonyl chloride in a controlled nitrogen atmosphere to prevent oxidation .
-
Purification : Employ column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol to achieve >95% purity. Monitor reaction progress using TLC and confirm purity via HPLC .
- Data Reference :
| Step | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Cyclization | Ethanol | 80 | 65–70 |
| Sulfonation | DCM | 25–30 | 75–80 |
Q. How can the molecular structure of 1-cyclooctyl-4-(ethylsulfonyl)piperazine be characterized?
- Methodological Answer : Use a combination of spectroscopic techniques:
- NMR : H and C NMR to confirm substituent positions and piperazine ring integrity .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H] at m/z 327.2) .
- X-ray Crystallography : For resolving stereochemical ambiguities, particularly in analogs with bulky substituents like cyclooctyl groups .
Q. What biological targets are associated with 1-cyclooctyl-4-(ethylsulfonyl)piperazine?
- Methodological Answer : Piperazine derivatives with sulfonyl groups often target enzymes (e.g., kinases) or neurotransmitter receptors (e.g., serotonin/dopamine receptors). Preliminary assays include:
- Enzyme Inhibition : Screen against kinase panels (e.g., EGFR, VEGFR) using fluorescence-based assays .
- Receptor Binding : Radioligand displacement assays (e.g., H-labeled ligands for 5-HT receptors) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield in large-scale synthesis?
- Methodological Answer :
- Solvent Optimization : Replace ethanol with DMF to enhance solubility of intermediates .
- Catalysis : Use Pd/C or Ni catalysts for hydrogenation steps to reduce reaction time by 30% .
- Continuous Flow Reactors : Implement microreactors for sulfonation to improve reproducibility and scale-up efficiency .
Q. How to resolve contradictions in reported biological activity data (e.g., varying IC values)?
- Methodological Answer :
- Controlled Replication : Standardize assay conditions (pH, temperature, cell lines) across labs. For example, discrepancies in antimicrobial activity may arise from variations in bacterial strains .
- Metabolite Analysis : Use LC-MS to identify degradation products that might interfere with activity measurements .
Q. What strategies mitigate compound degradation during storage?
- Methodological Answer :
- Lyophilization : Store as a lyophilized powder under inert gas (argon) at -20°C to prevent hydrolysis of the sulfonyl group .
- Stability Studies : Conduct accelerated degradation tests (40°C/75% RH for 6 months) with HPLC monitoring to identify degradation pathways .
Q. How does substituent variation (e.g., cycloalkyl vs. aryl groups) impact structure-activity relationships (SAR)?
- Methodological Answer :
- Analog Synthesis : Replace cyclooctyl with cyclohexyl or 4-methylphenyl groups and compare bioactivity .
- Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to predict binding affinity changes with substituent modifications .
- Data Reference :
| Substituent | IC (μM, EGFR) | LogP |
|---|---|---|
| Cyclooctyl | 0.45 | 3.2 |
| Cyclohexyl | 1.8 | 2.7 |
Q. What computational approaches predict the pharmacokinetic profile of 1-cyclooctyl-4-(ethylsulfonyl)piperazine?
- Methodological Answer :
- ADMET Prediction : Use SwissADME or ADMETLab 2.0 to estimate permeability (e.g., Caco-2 cell model), metabolic stability (CYP450 isoforms), and toxicity (hERG inhibition) .
- Molecular Dynamics (MD) : Simulate interactions with blood proteins (e.g., human serum albumin) to predict half-life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
